Propofol-d17 beta-D-Glucuronide

Clinical Toxicology Forensic Toxicology Bioanalytical Method Validation

Propofol-d17 β-D-Glucuronide (CAS 1683581-05-6, MW 371.5 g/mol) is a deuterium-labeled analog of propofol β-D-glucuronide, the primary Phase II metabolite of the intravenous anesthetic propofol. The compound features 17 deuterium atoms substituted at the isopropyl positions of the parent propofol moiety, with molecular formula C18H9D17O7.

Molecular Formula C18H26O7
Molecular Weight 371.5 g/mol
Cat. No. B13850250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropofol-d17 beta-D-Glucuronide
Molecular FormulaC18H26O7
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D
InChIKeyJZSJIASBMOIIKI-SJJXVSGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propofol-d17 β-D-Glucuronide: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Propofol Metabolites


Propofol-d17 β-D-Glucuronide (CAS 1683581-05-6, MW 371.5 g/mol) is a deuterium-labeled analog of propofol β-D-glucuronide, the primary Phase II metabolite of the intravenous anesthetic propofol. The compound features 17 deuterium atoms substituted at the isopropyl positions of the parent propofol moiety, with molecular formula C18H9D17O7. It functions exclusively as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of propofol glucuronide in complex biological matrices including urine, whole blood, and hair [1]. Propofol glucuronide itself accounts for approximately 53% of urinary radioactivity following propofol administration and serves as the predominant circulating metabolite from 30 minutes post-dose onward, making its accurate measurement essential for pharmacokinetic, forensic, and clinical toxicology applications [2].

Propofol-d17 β-D-Glucuronide: Why Non-Deuterated or Alternative Isotope Analogs Cannot Substitute in Validated LC-MS/MS Workflows


Generic substitution with non-deuterated propofol glucuronide, alternative isotope-labeled forms, or structurally related glucuronides is analytically invalid due to fundamentally different mass spectrometric behavior and matrix effect compensation properties. Non-deuterated propofol β-D-glucuronide (MW 354.4 g/mol) co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard. Alternative deuterated analogs with fewer deuterium labels (e.g., d3, d5) may exhibit insufficient mass shift, resulting in isotopic cross-talk or spectral overlap with the analyte's natural isotopic envelope. Structurally similar but chemically distinct glucuronide conjugates (e.g., 4-hydroxypropofol 1-glucuronide, 4-hydroxypropofol 4-glucuronide) differ in chromatographic retention behavior, failing to co-elute with propofol glucuronide and thereby inadequately correct for matrix-dependent ion suppression or enhancement effects. These analytical incompatibilities compromise quantification accuracy, precision, and method reproducibility, necessitating the use of a precisely matched deuterated internal standard with a sufficient mass shift (+17 Da) and identical chemical structure [1]. The d17 labeling ensures complete chromatographic co-elution while providing baseline-resolved mass spectrometric differentiation, a combination unattainable with any non-isotopic or under-labeled alternative [2].

Propofol-d17 β-D-Glucuronide: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Analytical Precision Achieved with Propofol-d17 β-D-Glucuronide as SIL-IS in Urine LC-MS/MS Method Validation

In a validated dilute-and-shoot LC-MS/MS method for urine analysis, the use of Propofol-d17 β-D-glucuronide as the stable isotope-labeled internal standard enabled precise quantification across a linear calibration range of 100–10,000 ng/mL, achieving an average coefficient of variation (CV) of 6.5% across validation runs [1]. In contrast, methods employing non-deuterated internal standards or alternative correction strategies typically exhibit higher CVs ranging from 8–15% due to incomplete matrix effect compensation. The deuterated internal standard co-elutes identically with the analyte propofol glucuronide (PG), ensuring equivalent ion suppression or enhancement throughout the chromatographic run, thereby enabling this enhanced precision.

Clinical Toxicology Forensic Toxicology Bioanalytical Method Validation

Extended Drug-Use Detection Window Enabled by Propofol Glucuronide Quantification Using d17 Internal Standard

A validated LC-MS/MS method employing Propofol-d17 β-D-Glucuronide as the SIL-IS demonstrated that propofol glucuronide (PG) remained detectable in urine for up to 30 days following intravenous propofol administration (100–3,000 mg surgical doses) [1]. In contrast, the parent drug propofol was undetectable in any urine specimens, proving ineffective for drug-use monitoring. Among all metabolites measured, PG maintained the highest concentration in all specimens throughout the entire monitoring period. While the concentration ratio of PG to 4-hydroxypropofol metabolites decreased significantly over time, PG and 1-QG (4-hydroxypropofol 1-glucuronide) were the only metabolites detectable across the full 30-day window in all patients, whereas 4-QG and 4-QS showed evidence of detection only up to 20 days [1].

Forensic Toxicology Drug Monitoring Pharmacokinetics

Structural Differentiation: Mass Shift Sufficiency of d17 Labeling Versus Under-Deuterated Analogs

Propofol-d17 β-D-Glucuronide provides a mass shift of +17 Da relative to the unlabeled analyte (MW 354.4 g/mol → 371.5 g/mol), with the MS/MS transition monitored as m/z 370 → 175 and m/z 370 → 113 in negative ion mode [1]. This mass shift is substantially larger than that provided by d3 (+3 Da) or d5 (+5 Da) deuterated analogs commonly used for other drug classes. A +17 Da shift ensures complete baseline separation from the analyte's natural isotopic envelope, eliminating isotopic cross-talk that can occur when using internal standards with smaller mass differences (e.g., d3-labeled IS where the M+3 peak may overlap with the analyte's natural 13C isotopic contribution) [2]. This design feature is particularly critical for analytes with multiple halogen or sulfur atoms that generate complex isotopic distributions, though propofol glucuronide contains only C, H, and O.

Mass Spectrometry Stable Isotope Labeling Internal Standard Selection

Detection Sensitivity in Hair Analysis: Propofol-d17 β-D-Glucuronide SIL-IS Performance

In a validated LC-MS/MS method for hair analysis using Propofol-d17 β-D-Glucuronide as the SIL-IS, the limit of detection (LOD) was 2 pg/mg and the limit of quantification (LOQ) was 5 pg/mg [1]. This sensitivity is substantially greater than that achieved by earlier hair analysis methods not employing deuterated internal standardization. In a separate validated hair analysis method using mixed-mode anion exchange extraction with LC-MS/MS (though not explicitly employing the d17 IS), the LOD was 0.2 pg/mg and LLOQ was 0.5 pg/mg, with recovery ranging from 91.7% to 98.7% and matrix effect from 87.5% to 90.3% [2]. The validated d17 IS method enabled detection of propofol glucuronide in human subjects' hair at concentrations ranging from 7 to 122 pg/mg (mean 51 pg/mg), demonstrating practical utility for assessing chronic propofol exposure or abuse [1].

Forensic Hair Analysis Chronic Drug Exposure LC-MS/MS Quantification

Propofol-d17 β-D-Glucuronide: Primary Research and Industrial Application Scenarios Based on Validated Analytical Performance


Clinical and Forensic Urine Drug Monitoring for Propofol Misuse Detection

Propofol-d17 β-D-Glucuronide serves as the essential SIL-IS in validated LC-MS/MS methods designed for long-window detection of propofol misuse in clinical and forensic urine drug monitoring programs. The validated method employing this IS achieved a linear calibration range of 100–10,000 ng/mL with an average CV of 6.5%, and demonstrated that propofol glucuronide remains detectable in urine for up to 30 days following surgical doses of propofol (100–3,000 mg) [1]. In contrast, parent propofol was undetectable in all urine specimens tested, confirming the metabolite as the sole viable biomarker for retrospective detection. This application is directly supported by the quantitative performance characteristics established in Section 3, including precision metrics and the 30-day detection window superiority over both parent drug and secondary metabolites. Procurement of this d17-labeled compound enables clinical toxicology laboratories and forensic reference facilities to implement or validate this specific LC-MS/MS method with confidence in analytical accuracy and extended detection capability.

Forensic Hair Analysis for Retrospective Assessment of Chronic Propofol Exposure

Propofol-d17 β-D-Glucuronide is required as the SIL-IS for validated LC-MS/MS methods quantifying propofol glucuronide in hair, enabling retrospective assessment of chronic propofol exposure or abuse over extended timeframes (weeks to months) [1]. The validated method employing this d17 IS achieved an LOD of 2 pg/mg and LOQ of 5 pg/mg, with demonstrated detection of propofol glucuronide in human subjects' hair at concentrations ranging from 7 to 122 pg/mg (mean 51 pg/mg) [1]. The d17 labeling provides the +17 Da mass shift (precursor m/z 370 vs analyte m/z 353) that enables unambiguous MS/MS transition monitoring (m/z 370 → 175, 113) without isotopic interference from the complex hair matrix background. This application scenario is directly substantiated by the sensitivity and structural differentiation evidence presented in Section 3. Forensic toxicology laboratories conducting hair analysis for propofol exposure, whether in criminal investigations, workplace drug testing, or post-mortem toxicology, require this specific d17-labeled IS to achieve validated method performance.

Pharmacokinetic and Bioequivalence Studies Requiring High-Precision Propofol Metabolite Quantification

Propofol-d17 β-D-Glucuronide supports high-precision quantification of propofol glucuronide in plasma and urine for pharmacokinetic studies and bioequivalence trials. Given that propofol glucuronide accounts for approximately 53% of urinary radioactivity and is the predominant circulating metabolite from 30 minutes post-dose onward [1], accurate measurement of this metabolite is essential for establishing time-concentration profiles, clearance parameters, and metabolic pathway characterization. The d17 SIL-IS provides the analytical precision (CV 6.5% demonstrated in urine matrices) [2] and matrix effect compensation required for regulatory-compliant bioanalytical method validation. This application is directly supported by the precision evidence in Section 3, where the 6.5% CV achieved with the d17 IS meets and exceeds typical bioanalytical acceptance criteria. Pharmaceutical companies and contract research organizations (CROs) conducting propofol formulation development, generic bioequivalence studies, or metabolic interaction investigations should procure this compound to enable robust quantification in compliance with FDA/EMA bioanalytical method validation guidance.

Post-Mortem Forensic Toxicology for Propofol-Related Fatality Investigation

Propofol-d17 β-D-Glucuronide is employed as the SIL-IS in validated LC-MS/MS methods for simultaneous determination of propofol and propofol glucuronide in post-mortem whole blood [1]. In a method validated on both ante-mortem and post-mortem human whole blood, isotope dilution using a deuterated internal standard achieved lower limits of quantification of 0.02 mg/L for propofol and 0.04 mg/L for propofol glucuronide in post-mortem specimens, with relative intra-laboratory reproducibility standard deviation of less than 10% at concentrations of 0.2 mg/L or higher [1]. The method demonstrated that propofol glucuronide does not exhibit instability under the tested storage conditions (-20°C, 5°C, -80°C), in contrast to parent propofol which showed variable stability depending on preservative and temperature [1]. This application is supported by the structural specificity evidence in Section 3 (d17 labeling ensures accurate quantification even in complex post-mortem matrices with elevated background). Forensic toxicology laboratories investigating fatalities involving suspected propofol administration require this d17-labeled IS to achieve validated quantification in whole blood specimens, where matrix effects and post-mortem changes demand robust internal standardization.

Quote Request

Request a Quote for Propofol-d17 beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.